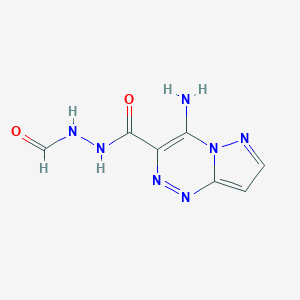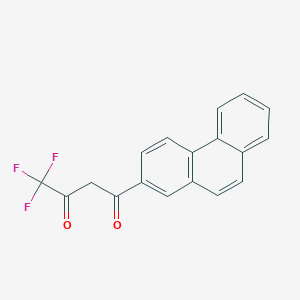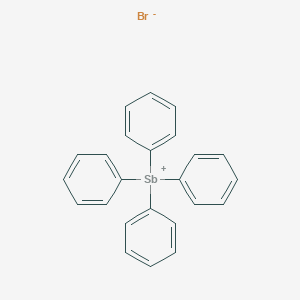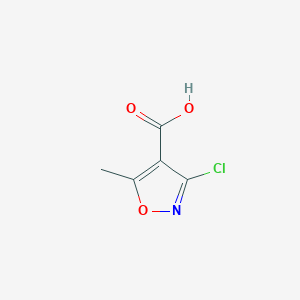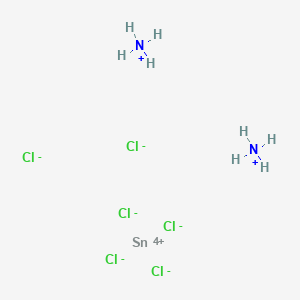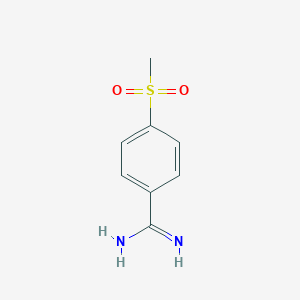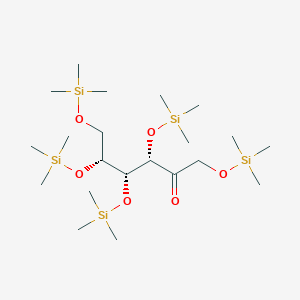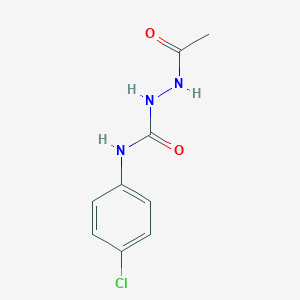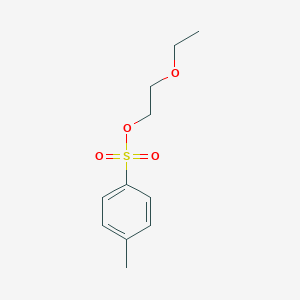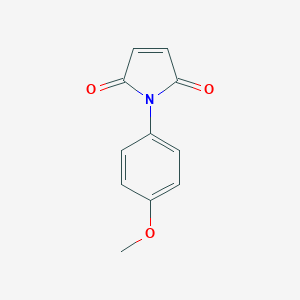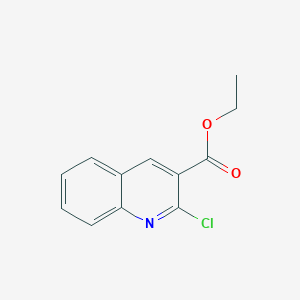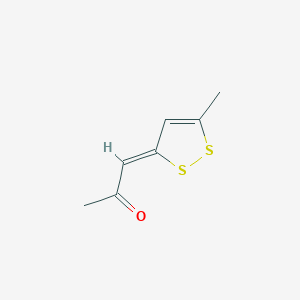
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-, also known as DMDCS, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. DMDCS is a yellowish liquid with a strong odor and is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is not fully understood. However, it is believed that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Efectos Bioquímicos Y Fisiológicos
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can inhibit the growth of cancer cells and induce cell death. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. In vivo studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its ability to form stable metal complexes, which can be used in various applications. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also relatively easy to synthesize and purify. However, one limitation of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its strong odor, which can be unpleasant to work with. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-. One area of research is the development of new metal complexes using 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as a ligand. These complexes could have interesting properties and potential applications in various fields. Another area of research is the development of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)--based fluorescent probes for imaging. These probes could be used to study protein structure and function in living cells. Finally, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- could be further studied for its potential as an anti-cancer agent.
Métodos De Síntesis
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be synthesized by the reaction of 5-methyl-1,2-dithiol-3-one with acetone in the presence of a base catalyst. The reaction yields 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as the major product along with some minor by-products. The synthesis of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential applications in various fields of science, including material science, catalysis, and biology. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been used as a catalyst in organic reactions, such as the Michael addition and the Friedel-Crafts reaction. In biology, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging.
Propiedades
Número CAS |
1005-55-6 |
|---|---|
Nombre del producto |
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- |
Fórmula molecular |
C7H8OS2 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one |
InChI |
InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3- |
Clave InChI |
YAIGSGPVNPIUNY-CLTKARDFSA-N |
SMILES isomérico |
CC1=C/C(=C/C(=O)C)/SS1 |
SMILES |
CC1=CC(=CC(=O)C)SS1 |
SMILES canónico |
CC1=CC(=CC(=O)C)SS1 |
Sinónimos |
1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



